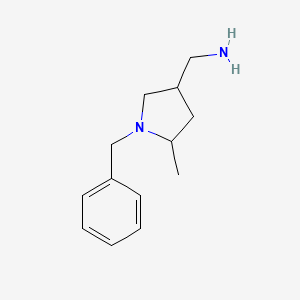

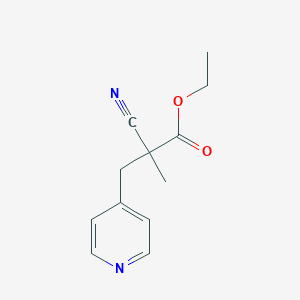

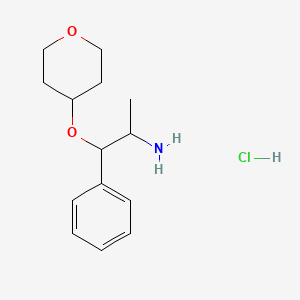

![molecular formula C9H18ClNO2 B1378707 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride CAS No. 1461704-62-0](/img/structure/B1378707.png)

3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride

Vue d'ensemble

Description

“3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1461704-62-0 . It has a molecular weight of 207.7 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is “3-ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride” and its InChI code is "1S/C9H17NO2.ClH/c1-2-11-8-6-7(10)9(8)4-3-5-12-9;/h7-8H,2-6,10H2,1H3;1H" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

As mentioned earlier, “3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Biodegradable Polymer Production

3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride, though not directly mentioned, can be inferred to relate to studies focusing on the conversion of biomass to valuable chemicals for polymer production. A significant application in scientific research is the synthesis of medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) from plant feedstocks. These biodegradable polymers are produced efficiently from structurally related carbon sources such as alkanes and alkanoic acids, presenting an eco-friendly alternative to conventional plastics. Advances in fermentation processes highlight the potential for producing these polymers from cheaper, unrelated carbon sources like glucose, with metabolic engineering further increasing productivity and lowering production costs (Sun et al., 2007).

Environmental Remediation

The compound's relevance extends to environmental remediation, specifically in the degradation of persistent organic pollutants. Studies on the removal of sulfamethoxazole, a persistent organic pollutant with N-amine groups, from aqueous solutions using advanced oxidation processes (AOPs) and cleaner techniques highlight the broader application of related compounds in treating contaminated water. This research underscores the importance of developing sustainable and cost-effective technologies for environmental cleanup (Prasannamedha & Kumar, 2020).

Advanced Material Synthesis

In the realm of materials science, the synthesis of novel compounds and materials from biomass derivatives is a growing area of interest. The transformation of plant biomass into furan derivatives, like 5-ethoxymethylfurfural—a compound structurally related to 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride—illustrates the potential for creating a new generation of polymers, functional materials, and fuels. This research suggests a future where renewable biomass can significantly replace non-renewable hydrocarbon sources in chemical production, contributing to a more sustainable industry (Chernyshev et al., 2017).

Corrosion Inhibition

The utilization of carbohydrate polymers as corrosion inhibitors for metal substrates demonstrates another scientific application. Carbohydrate polymers, which may share functional groups with 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride, have shown effectiveness in protecting metals from corrosion. This application is particularly relevant in industrial processes where metal longevity and durability are critical. The review of carbohydrate polymers in corrosion inhibition highlights the potential for using naturally occurring substances in protective coatings, offering an eco-friendly alternative to traditional corrosion inhibitors (Umoren & Eduok, 2016).

Safety And Hazards

Propriétés

IUPAC Name |

3-ethoxy-5-oxaspiro[3.4]octan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-11-8-6-7(10)9(8)4-3-5-12-9;/h7-8H,2-6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXDENNRAMRJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C12CCCO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride | |

CAS RN |

1461704-62-0 | |

| Record name | 5-Oxaspiro[3.4]octan-1-amine, 3-ethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461704-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

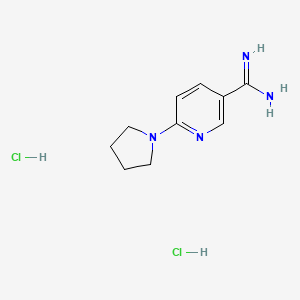

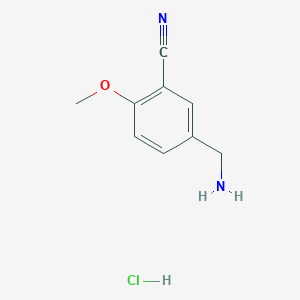

![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1378629.png)

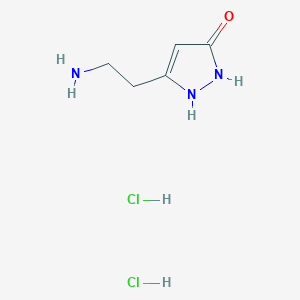

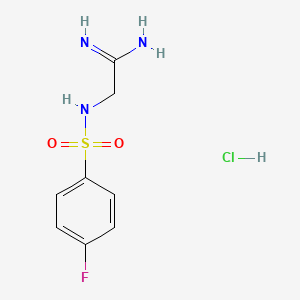

![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B1378640.png)

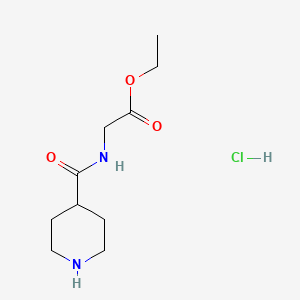

![2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride](/img/structure/B1378643.png)